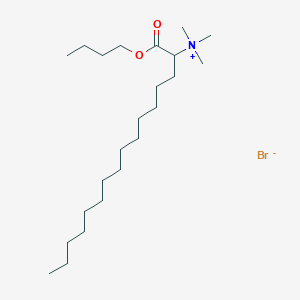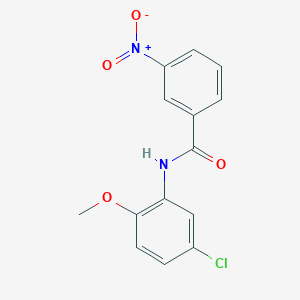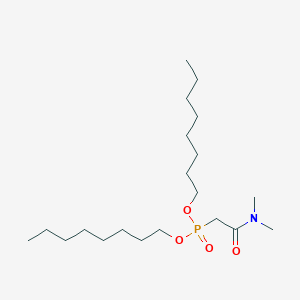
dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate is an organophosphorus compound with the molecular formula C20H42NO4P and a molecular weight of 391.536 g/mol . This compound is known for its unique chemical structure, which includes a phosphonate group bonded to a carbamoylmethyl group and two octyl chains. It is primarily used in scientific research and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate typically involves the reaction of N,N-dimethylcarbamoyl chloride with dioctyl phosphite under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions involving phosphonate groups.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive molecules with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals, including plasticizers, flame retardants, and surfactants
Wirkmechanismus
The mechanism of action of dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors, through its phosphonate group. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are often studied using biochemical and molecular biology techniques to elucidate the compound’s mode of action .
Vergleich Mit ähnlichen Verbindungen
Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate can be compared with other similar compounds, such as:
Dioctyl (N,N-diethylcarbamoyl)phosphonate: This compound has a similar structure but with diethylcarbamoyl groups instead of dimethylcarbamoyl groups, leading to different chemical and physical properties.
Dimethyl methylphosphonate: A simpler phosphonate compound with different applications, primarily used as a flame retardant and in the production of chemical weapons.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to other phosphonate compounds.
Eigenschaften
CAS-Nummer |
83631-23-6 |
|---|---|
Molekularformel |
C20H42NO4P |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
2-dioctoxyphosphoryl-N,N-dimethylacetamide |
InChI |
InChI=1S/C20H42NO4P/c1-5-7-9-11-13-15-17-24-26(23,19-20(22)21(3)4)25-18-16-14-12-10-8-6-2/h5-19H2,1-4H3 |
InChI-Schlüssel |
PDHZWRRGUNXYMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(CC(=O)N(C)C)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


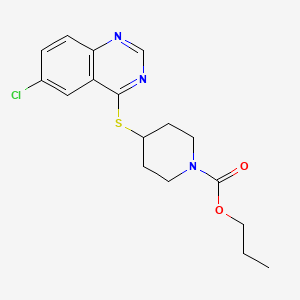
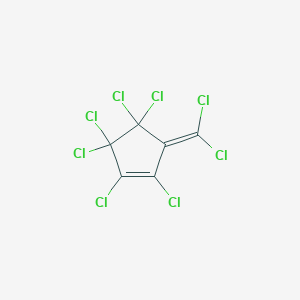
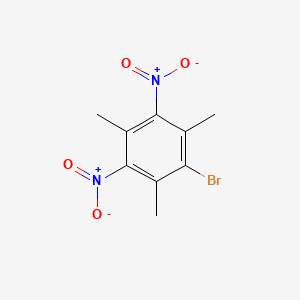
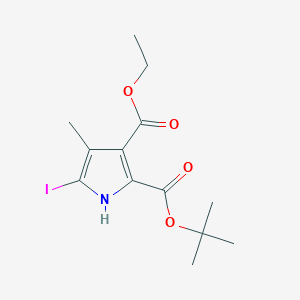
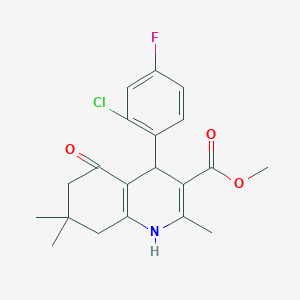


![(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)

